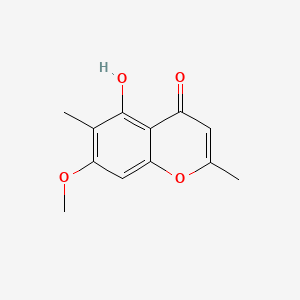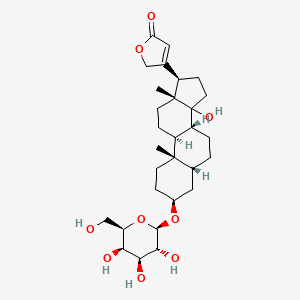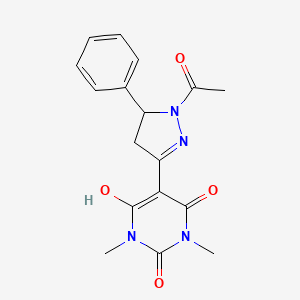
Eugénitine
Vue d'ensemble
Description
Eugenitin, while not directly mentioned in the provided studies, is closely related to eugenol, a compound known for its presence in clove oil and various biological activities. The research on eugenol and its derivatives, including studies on their synthesis, molecular structure, and properties, can provide insights into the characteristics of eugenitin by extension.
Synthesis Analysis
The synthesis of eugenol derivatives demonstrates the compound's versatility as a starting material for producing various phenolic compounds with significant biological activities. These synthesis processes often involve two-step procedures, including reactions such as thiol-ene click and nucleophilic substitution reactions, to obtain novel compounds with potential as drugs or in other applications (Abdou et al., 2021).
Molecular Structure Analysis
Eugenol's molecular structure, characterized by an intramolecular hydrogen bond between the -OH and -OCH3 groups, plays a crucial role in its reactivity and interactions. This feature has been studied extensively through techniques like laser spectroscopy and ab initio calculations, revealing insights into the conformers and stability of eugenol and its complexes (Longarte et al., 2004).
Chemical Reactions and Properties
Eugenol serves as a precursor for various chemical reactions, leading to the synthesis of monomers and polymers with applications in high-tech materials. The chemical modifications of eugenol include (meth)acrylation and the introduction of functional groups such as epoxy and cyclic carbonate, enabling the preparation of functional polymers (Molina-Gutierrez et al., 2019).
Physical Properties Analysis
Eugenol-based polyesters exhibit a range of thermal and mechanical properties, influenced by the composition and structure of the polymers. These properties include thermal stability, glass transition temperatures, and mechanical strength, highlighting the potential of eugenol-derived materials in various applications (Hu et al., 2015).
Chemical Properties Analysis
The inclusion complexes between eugenol and cyclodextrins have been studied for their potential in enhancing the solubility and stability of eugenol. These studies reveal the crucial role of hydrogen bonding and the hydrophobic cavity of cyclodextrins in forming stable complexes with eugenol, affecting its release profiles and interaction mechanisms (Nuchuchua et al., 2009).
Applications De Recherche Scientifique
Pharmacologie
Eugénitine: a été identifié comme un dérivé de chromone non volatil présent dans les boutons floraux séchés de Syzygium aromaticum et comme un métabolite de l'endophyte Mycoleptodiscus indicus . En pharmacologie, il a été étudié pour sa biodisponibilité et sa pharmacocinétique chez la souris, fournissant une base théorique pour un développement et une utilisation ultérieurs .
Biochimie
En biochimie, l'this compound a montré un potentiel dans l'activation des enzymes. Il a été rapporté qu'il active l'endo-xylanase recombinante GH11 et la glucoamylase d'Aspergillus niger, qui sont des enzymes essentielles à la dégradation des sucres complexes en sucres simples, indiquant son application potentielle dans les processus industriels impliquant la dégradation des glucides .
Médecine
Le rôle de l'this compound en médecine est encore émergent, avec des études axées sur ses propriétés pharmacocinétiques. La détermination de l'this compound dans le sang de souris par chromatographie liquide à ultra-performance couplée à la spectrométrie de masse en tandem suggère son potentiel pour des applications thérapeutiques, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ses avantages médicaux .
Biotechnologie
L'application de l'this compound en biotechnologie est liée à son rôle dans l'activation des enzymes. L'activation de l'endo-xylanase GH11 par l'this compound pourrait être significative pour les applications biotechnologiques, car cette enzyme joue un rôle essentiel dans la dégradation des composants de la paroi cellulaire végétale, ce qui est essentiel dans la production de biocarburants .
Agriculture
En agriculture, l'activation des enzymes par l'this compound peut être bénéfique pour améliorer le traitement des produits agricoles. Par exemple, l'amélioration de l'activité de l'endo-xylanase peut aider à la dégradation des matières végétales, ce qui pourrait conduire à une utilisation plus efficace des déchets agricoles et des sous-produits .
Sciences de l'environnement
Bien que les applications directes de l'this compound en sciences de l'environnement ne soient pas explicitement documentées, l'activation d'enzymes comme l'endo-xylanase a des implications pour la durabilité environnementale. Les enzymes qui décomposent les matières végétales peuvent être utilisées pour réduire les déchets agricoles et contribuer à la production de biocarburants, soutenant ainsi les efforts de conservation de l'environnement .
Analyse Biochimique
Biochemical Properties
Eugenitin plays a significant role in biochemical reactions, particularly in the activation of enzymes. It has been shown to activate recombinant GH11 endo-xylanase by 40% at a concentration of 5 mM . The interaction involves hydrogen bonding with a serine residue and stacking interaction with a tryptophan residue in the enzyme . This activation modifies the optimal pH and temperature activities of the enzyme and slightly affects its kinetic parameters .
Cellular Effects
Eugenitin influences various cellular processes, including enzyme activation and modulation of metabolic activities. It has been reported to activate glucoamylase from Aspergillus niveus . This activation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s ability to enhance enzyme activity suggests its potential role in improving metabolic efficiency in cells.
Molecular Mechanism
At the molecular level, eugenitin exerts its effects through specific binding interactions with biomolecules. The primary interactions include hydrogen bonding with serine residues and stacking interactions with tryptophan residues in enzymes . These interactions lead to enzyme activation, which can result in changes in gene expression and metabolic pathways. The molecular docking studies have provided insights into the binding orientation and interaction sites of eugenitin with enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eugenitin have been observed to change over time. The stability and degradation of eugenitin can influence its long-term effects on cellular function. Studies have shown that eugenitin remains stable under specific conditions, allowing for sustained enzyme activation over time
Dosage Effects in Animal Models
The effects of eugenitin vary with different dosages in animal models. At lower dosages, eugenitin has been shown to activate enzymes without causing adverse effects . At higher dosages, there may be potential toxic effects that need to be carefully monitored. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for eugenitin in animal models.
Metabolic Pathways
Eugenitin is involved in various metabolic pathways, particularly those related to enzyme activation. It interacts with enzymes such as GH11 endo-xylanase and glucoamylase, influencing their activity and, consequently, the metabolic flux . The compound’s role in these pathways can lead to changes in metabolite levels and overall metabolic efficiency in cells.
Transport and Distribution
The transport and distribution of eugenitin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of eugenitin in target cells and tissues . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of eugenitin.
Subcellular Localization
Eugenitin’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that eugenitin reaches specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of eugenitin can influence its activity and function, making it an essential aspect of its biochemical analysis.
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSAUBIQAKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197376 | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
480-12-6 | |
| Record name | Eugenitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugenitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 °C | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)


![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)
![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)



![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)

![[(2R,3R,4R,5S)-5-[(1R)-2-amino-1-[[(2S,3S,4S)-3,4-dihydroxy-6-[[(3S,7R)-7-methyl-2-oxoazepan-3-yl]carbamoyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-oxoethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] decanoate](/img/structure/B1230199.png)